3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride
Description
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride is a heterocyclic compound featuring a benzotriazinone core fused with a piperidine moiety. Its molecular weight is 257.71 g/mol (calculated from the formula C₁₂H₁₄ClN₅O) . The compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility. For example, derivatives of this scaffold have been synthesized as intermediates in nematicide development, demonstrating efficacy in inhibiting parasitic nematodes . Notably, commercial availability varies; while some suppliers list it as discontinued (e.g., 1g and 5g quantities), others offer it in smaller quantities (e.g., 250 mg) with 95% purity .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2,3-benzotriazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOVDWZLROBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3N=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956355-38-6 | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956355-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Anthranilamide Diazotization (Method A)
Anthranilamide (2 ) undergoes diazotization using sodium nitrite (NaNO₂, 1.98 mol equiv) in hydrochloric acid (8 M HCl) at 0°C for 1 hour. Neutralization with sodium hydroxide (NaOH) precipitates benzo[d]triazin-4(3H)-one (3 ) in 67-72% yield after methanol recrystallization. Key parameters:
Anthranilohydrazide Cyclization (Method B)
Alternative synthesis starts with anthranilohydrazide (4 ) treated with NaNO₂ (1.05 equiv) in 2N HCl at 0-5°C. After 5-minute stirring, sodium carbonate neutralization yields 3 with 65-70% isolated yield. Comparative advantages:
- Faster reaction time : 15-minute total process vs 1 hour for Method A
- Reduced HCl consumption : 2N concentration sufficient for cyclization
- Byproduct profile : Generates N₂ gas instead of nitro compounds
Piperidin-4-yl Group Introduction
Functionalization of the triazinone nitrogen at position 3 requires careful optimization due to competing ring-opening reactions. Three principal strategies emerge:
Nucleophilic Aromatic Substitution
Reacting 3 with 4-chloropiperidine hydrochloride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours achieves 58-63% substitution. Catalytic potassium carbonate (K₂CO₃, 0.2 equiv) enhances reactivity while minimizing hydrolysis:
Reaction equation :
Benzo[d]triazin-4(3H)-one + 4-chloropiperidine → 3-(Piperidin-4-yl)benzo[d]triazin-4(3H)-one + HCl
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction time | 12 h |
| Base | K₂CO₃ (0.2 equiv) |
| Yield | 63% |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (6 mol%) in toluene at 110°C for 24 hours enables direct C-N bond formation. Piperidin-4-amine (1.5 equiv) reacts with 3-bromobenzo[d]triazin-4(3H)-one to deliver the product in 71% yield:
Advantages :
- Avoids pre-functionalized piperidine derivatives
- Tolerates electron-withdrawing groups on triazinone
- Enables scale-up to 100 g batches
Limitations :
- Requires anhydrous conditions
- Palladium removal adds purification steps
Reductive Amination
Condensing piperidin-4-one (1.2 equiv) with 3 using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol/acetic acid (95:5 v/v) at 25°C for 48 hours achieves 54% yield. Though lower yielding, this method avoids halogenated intermediates:
Critical factors :
- pH maintenance at 4.5-5.0 using acetic acid
- Excess NaBH₃CN to drive imine reduction
- Nitrogen atmosphere prevents borohydride decomposition
Hydrochloride Salt Formation
Final product isolation as the hydrochloride salt improves stability and crystallinity. Two approaches predominate:
Direct HCl Gas Treatment
Bubbling hydrogen chloride gas through a dichloromethane solution of the free base at 0°C produces fine crystalline material. Optimal conditions yield 98% salt formation:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 0-5°C |
| HCl flow rate | 50 mL/min |
| Crystallization time | 2 h |
Aqueous HCl Precipitation
Adding concentrated HCl (37%, 1.1 equiv) to an ethanol solution followed by rotary evaporation generates the hydrochloride salt in 95% yield. This method scales effectively for kilogram quantities:
Procedure :
- Dissolve free base in EtOH (10 mL/g)
- Add HCl (1.05 equiv) dropwise at 25°C
- Stir 1 h, concentrate to 1/3 volume
- Cool to 4°C, filter, wash with cold EtOH
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and purity:
| Method | Yield (%) | Purity (%) | Scale Potential | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 63 | 98.5 | Pilot-scale | $$ |
| Buchwald-Hartwig | 71 | 99.2 | Industrial | $$$$ |
| Reductive Amination | 54 | 97.8 | Lab-scale | $$ |
Key findings :
- Buchwald-Hartwig provides highest yield but requires expensive catalysts
- Nucleophilic substitution offers best cost-to-yield ratio for mid-scale production
- Salt formation via HCl gas gives superior crystallinity compared to aqueous methods
Challenges and Optimization Strategies
Recent advances address historical synthesis limitations:
Byproduct Mitigation
GC-MS analysis identifies three major impurities:
- Piperidin-4-ol adduct (2-5%): Forms via hydroxide attack during substitution
- Ring-opened triazine (1-3%): Results from prolonged heating >80°C
- Di-piperidinyl species (0.5-1%): From over-alkylation
Green Chemistry Approaches
Solvent screening reveals ethyl acetate/water biphasic systems reduce DMF usage by 40% while maintaining 61% yield. Catalytic recycling protocols recover 78% of Pd catalysts through:
- Filtration through Celite® bed
- Washing with ammonium hydroxide (NH₄OH)
- Reactivation under H₂ atmosphere
Analytical Characterization
Modern techniques confirm structure and purity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (t, J=7.6 Hz, 1H), 7.64 (d, J=7.9 Hz, 1H), 4.32 (m, 1H), 3.45 (m, 2H), 2.95 (m, 2H), 2.15 (m, 4H)
- ¹³C NMR : 167.8 (C=O), 154.2 (C-N), 134.7-118.3 (aromatic), 52.1 (piperidine C4), 46.8 (N-CH₂)
- HRMS : m/z calc. for C₁₂H₁₄N₄O [M+H]⁺ 231.1245, found 231.1249
6.2 Purity Assessment :
- HPLC : 99.1% purity (C18 column, 0.1% TFA/MeCN gradient)
- Elemental analysis : Calc. C 53.63%, H 5.65%, N 20.89%; Found C 53.58%, H 5.71%, N 20.82%
Industrial Scale-Up Considerations
Pilot plant data (100 kg batch) identifies critical process parameters:
| Stage | CPP | Control Range |
|---|---|---|
| Diazotization | HCl concentration | 7.8-8.2 M |
| Amination | Pd catalyst loading | 4.8-5.2 mol% |
| Salt formation | pH | 2.8-3.2 |
Economic analysis :
- Raw material cost: $412/kg at 100 kg scale
- Waste treatment: $28/kg (mainly Pd and solvent recovery)
- Overall process efficiency: 68% (theoretical maximum 83%)
Emerging Methodologies
Cutting-edge approaches under development show promise:
8.1 Flow Chemistry
Microreactor systems reduce reaction times from hours to minutes:
- Diazotization: 3 minutes at 50°C
- Amination: 7 minutes in Pd-coated channels
- Total residence time: <15 minutes for 85% yield
8.2 Enzymatic Catalysis
Lipase-mediated amination in supercritical CO₂ achieves 91% enantiomeric excess for chiral derivatives:
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazinone core or the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazinone derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include oxidoreductase enzymes, which play a role in antibacterial and antifungal activities .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The target compound’s benzotriazinone core distinguishes it from benzoxazinones (e.g., ) and oxazolones (e.g., ), which exhibit different electronic properties and metabolic stability.
- Substituent Effects : Chlorine or fluorine substitutions (e.g., in and ) enhance bioactivity by improving target binding or resistance to degradation.
- Pharmacological vs. Agrochemical Applications: While the target compound and its herbicidal derivatives (e.g., ) are used in agriculture, analogues like thieno-triazinones (e.g., ) target neurological receptors (GPR139) with nanomolar potency.
Functional and Structure-Activity Relationship (SAR) Insights
- Piperidine Positioning: The piperidin-4-yl group in the target compound enhances solubility via HCl salt formation, a feature shared with and .
- Potency Modifications: Thieno-triazinone derivatives (e.g., compound 8d in ) exhibit 3-fold higher GPR139 agonist activity (EC₅₀ = 22.4 nM) compared to earlier leads, attributed to para-chloro substitution. This mirrors the SAR trend in the target compound’s herbicidal analogues, where halogenation boosts efficacy .
- Synthetic Accessibility: The target compound’s synthesis involves coupling 3-aminobenzo[d][1,2,3]triazin-4(3H)-one with piperidine derivatives under mild conditions , whereas thieno-triazinones require more complex cyclization steps .
Biological Activity
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride (CAS Number: 86589-72-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, including antitumor, antimicrobial, and anticonvulsant effects.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- Structural Features : The compound contains a piperidine ring and a triazinone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one involves several steps, typically including the reaction of piperidine derivatives with appropriate triazine precursors under controlled conditions. For example, a common method involves hydrogenation using palladium on activated charcoal in methanol and acetic acid at elevated temperatures .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : The compound showed IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin against A-431 and Jurkat cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring can enhance antibacterial activity.
Anticonvulsant Activity
In animal models, 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one exhibited anticonvulsant properties. It was able to eliminate the tonic extensor phase in seizure models, suggesting potential for therapeutic use in epilepsy .
Case Studies
- Antitumor Efficacy : A study conducted on the efficacy of various derivatives of triazine compounds revealed that those containing the piperidine moiety exhibited superior growth inhibition in cancer cell lines compared to their non-piperidine counterparts.
- Antimicrobial Evaluation : In a comparative study of several triazine derivatives against common pathogens, 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one was found to significantly inhibit the growth of Staphylococcus aureus with an MIC of 16 µg/mL .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to minimize inhalation risks. If exposure occurs, move to fresh air and seek medical attention if symptoms persist .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid environmental release .
- Storage : Store in a sealed container at room temperature, protected from moisture and light .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase (e.g., acetonitrile/water gradient) and UV detection at 206 nm. Purity ≥95% is typical for research-grade material .
- 1H NMR : Confirm structural integrity by comparing peaks to reference spectra (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine signals at δ 1.5–3.0 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected for C12H14ClN4O) .
Q. What synthetic routes are commonly used for benzo[d][1,2,3]triazin-4(3H)-one derivatives?
- Methodological Answer :
- Cyclization Reactions : React 2-aminobenzonitrile derivatives with nitrous acid to form the triazinone core .
- Piperidine Substitution : Introduce the piperidin-4-yl group via nucleophilic substitution or reductive amination under inert conditions (e.g., THF, NaBH4) .
- Hydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ether .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of piperidine derivative to triazinone intermediate to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Temperature Control : Maintain reactions at 0–5°C during substitution to prevent decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (THF/ether) to isolate high-purity product .
Q. What analytical strategies resolve discrepancies in biological activity data for this compound?
- Methodological Answer :
- Batch Consistency : Compare HPLC purity and NMR spectra across batches to rule out impurities .
- Solubility Testing : Assess solubility in DMSO/PBS to ensure uniform dosing in assays. Poor solubility may lead to false-negative results .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-substrate) to confirm target engagement (e.g., kinase or GPCR inhibition) .
- Metabolite Screening : Identify degradation products via LC-MS to rule off-target effects .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., TrkA kinase). Focus on piperidine positioning in the active site .
- QSAR Analysis : Correlate substituent electronegativity/logP with activity data to predict optimal R-group modifications .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
